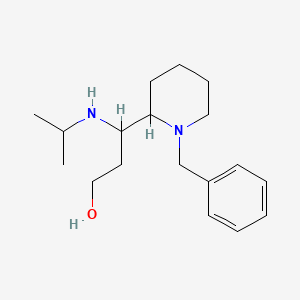
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol is a complex organic compound that features a piperidine ring substituted with a benzyl group and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate can then be reacted with isopropylamine and a suitable aldehyde or ketone to form the final product. Reaction conditions such as temperature, solvent, and catalysts would need to be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography would be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the isopropylamino group.
3-(Isopropylamino)propan-1-ol: Contains the isopropylamino group but lacks the piperidine ring and benzyl group.
Uniqueness
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H30N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-2-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C18H30N2O/c1-15(2)19-17(11-13-21)18-10-6-7-12-20(18)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-19,21H,6-7,10-14H2,1-2H3 |
InChI Key |
YEMXGGYLQTUABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















